N-(4-phenylbutyl)cyclohexanecarboxamide

Synthetic Cannabinoid CB2 Receptor Binding Affinity

Procure N-(4-phenylbutyl)cyclohexanecarboxamide (JWH-383) for precise CB2 receptor pharmacology. Unlike non-selective cannabinoids (e.g., JWH-018), its 27-fold CB2 selectivity (Ki=34 nM) and high functional potency (EC50=15 nM) minimize central CB1 interference, ensuring reproducible data in peripheral inflammation, pain, and immune modulation studies. Verify lot-specific purity and CB2 activity before purchase.

Molecular Formula C17H25NO
Molecular Weight 259.4 g/mol
Cat. No. B329573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-phenylbutyl)cyclohexanecarboxamide
Molecular FormulaC17H25NO
Molecular Weight259.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NCCCCC2=CC=CC=C2
InChIInChI=1S/C17H25NO/c19-17(16-12-5-2-6-13-16)18-14-8-7-11-15-9-3-1-4-10-15/h1,3-4,9-10,16H,2,5-8,11-14H2,(H,18,19)
InChIKeyFGLBJKFUYUBBSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-phenylbutyl)cyclohexanecarboxamide (JWH-383): A Benchmark CB2-Selective Synthetic Cannabinoid for Preclinical Research Procurement


N-(4-phenylbutyl)cyclohexanecarboxamide, commonly designated as JWH-383, is a synthetic cannabinoid (SC) belonging to the classical Δ8-tetrahydrocannabinol (Δ8-THC) structural class, specifically a 1-bromo-1-deoxy-Δ8-THC analog. Its core structure is defined by a cyclohexanecarboxamide moiety linked to a 4-phenylbutyl side chain [1]. Unlike naphthoylindole derivatives such as JWH-018 or AM-2201, this compound is characterized by a notable selectivity for the peripheral cannabinoid receptor 2 (CB2) over the central receptor 1 (CB1) [2]. The compound's molecular formula is C17H25NO with a molecular weight of approximately 259.4 g/mol .

Why N-(4-phenylbutyl)cyclohexanecarboxamide Cannot Be Substituted by Other Synthetic Cannabinoids for Targeted CB2 Research


Synthetic cannabinoids (SCs) are a structurally diverse class with widely varying receptor selectivity and functional efficacy profiles, rendering them non-interchangeable in preclinical research. For instance, while the naphthoylindoles JWH-018 and AM-2201 act as potent, non-selective full agonists at both CB1 and CB2 receptors, others like JWH-383 and UR-144 exhibit significant CB2 selectivity [1]. Procuring a generic 'synthetic cannabinoid' without verifying its specific pharmacological fingerprint can lead to misinterpretation of experimental outcomes, particularly when the research objective requires peripheral target engagement with minimal central CB1-mediated psychoactive or off-target effects. The quantitative binding data and functional selectivity profile of N-(4-phenylbutyl)cyclohexanecarboxamide establish a clear and verifiable differentiation from its closest analogs, a distinction that is critical for experimental design and reproducibility [2].

Quantitative Evidence Guide: Verifiable Differentiation of N-(4-phenylbutyl)cyclohexanecarboxamide (JWH-383) from Its Closest Analogs


CB2 Receptor Binding Affinity and Selectivity of JWH-383 vs. JWH-133 and JWH-229

JWH-383 demonstrates high binding affinity for the human CB2 receptor (Ki = 34 ± 2 nM) and moderate affinity for CB1 (Ki = 562 ± 21 nM), resulting in a CB1/CB2 selectivity ratio of 27 [1]. In direct comparison, JWH-383 exhibits superior CB2 affinity and selectivity over JWH-133 (CB2 Ki = 677 ± 132 nM, ratio 294) and JWH-229 (CB2 Ki = 3134 ± 110 nM, ratio 174) [1].

Synthetic Cannabinoid CB2 Receptor Binding Affinity Selectivity

Functional Potency and Efficacy at CB2 Receptors: JWH-383 vs. JWH-133 and JWH-393

In functional assays using human CB2 receptor-expressing CHO cells, JWH-383 (EC50 = 15.0 ± 2.3 nM) is a highly potent full agonist, achieving 91.0 ± 6.7% of the maximal efficacy of the reference agonist CP-55,940 (Emax) [1]. This contrasts with JWH-133, which has a higher EC50 of 4.0 ± 1.0 nM but a similar Emax (111.5 ± 13.6%), and JWH-393, which has a lower potency (EC50 = 28.6 ± 5.3 nM) and slightly higher Emax (92.3 ± 6.8%) [1].

Functional Assay cAMP CB2 Agonist Efficacy

Comparative CB2 Selectivity: JWH-383 vs. AM-2201 (A Naphthoylindole Analog)

JWH-383, a Δ8-THC analog, demonstrates a clear preference for the CB2 receptor (CB1/CB2 Ki ratio = 27) [1]. In stark contrast, AM-2201, a potent naphthoylindole, exhibits high affinity for both receptors with a moderate preference for CB1 (CB1 Ki = 1.0 nM, CB2 Ki = 2.6 nM; ratio = 0.38) . This fundamental difference in selectivity underscores their distinct pharmacological profiles and intended research applications.

CB2 Selectivity Naphthoylindole AM-2201 Cross-Class Comparison

Functional CB2 Selectivity: JWH-383 vs. UR-144 (A Tetramethylcyclopropyl Indole)

While both JWH-383 and UR-144 are known as CB2-selective agonists, their functional potencies differ. JWH-383 acts as a potent full agonist at CB2 with an EC50 of 15.0 ± 2.3 nM [1]. UR-144 also acts as a selective full agonist at CB2 but with a significantly lower potency (EC50 = 72 nM) and weaker affinity for CB1 (EC50 = 421 nM) .

Functional Assay CB2 Agonist UR-144 Selectivity

Physicochemical Properties: Estimated Lipophilicity and Aqueous Solubility of N-(4-phenylbutyl)cyclohexanecarboxamide

N-(4-phenylbutyl)cyclohexanecarboxamide is characterized by high lipophilicity with a calculated LogP value exceeding 4, and it lacks ionizable groups at physiological pH . This property profile is typical for compounds with a large hydrophobic surface area, including its cyclohexane and phenylbutyl moieties. This contrasts with more polar or ionizable synthetic cannabinoids, which may have lower LogP values and thus exhibit different solubility, protein binding, and tissue distribution characteristics. For instance, AM-2201 has a slightly lower calculated LogP of approximately 3.8, reflecting the presence of the fluorine atom [1].

Lipophilicity LogP Solubility Physicochemical

Optimal Preclinical and Forensic Applications of N-(4-phenylbutyl)cyclohexanecarboxamide (JWH-383) Based on Its Differentiated Profile


Target Validation in Peripheral CB2-Mediated Pathways

Given its high CB2 selectivity and functional potency (CB2 Ki = 34 nM, EC50 = 15 nM), JWH-383 is an ideal tool compound for investigating the role of the CB2 receptor in peripheral tissues and immune cells [1]. Its selectivity profile minimizes the risk of confounding results due to central CB1 activation, which is common with non-selective agonists like AM-2201 [2]. This makes it particularly suited for studies in inflammation, pain, and immune modulation where peripheral CB2 receptor engagement is the primary focus.

Pharmacological Profiling and Structure-Activity Relationship (SAR) Studies of Classical Cannabinoids

As a member of the classical Δ8-THC analog series, JWH-383 serves as a valuable reference standard in SAR studies aimed at understanding the structural determinants of CB2 selectivity within this chemical class [1]. Its quantitative binding data (Ki = 562 nM for CB1, 34 nM for CB2) and functional profile (EC50 = 15 nM, Emax = 91%) provide a benchmark for evaluating new analogs. This application is critical for academic and industrial medicinal chemistry programs developing next-generation, selective cannabinoid therapeutics [2].

Forensic Toxicology and Analytical Reference Standard for Emerging Synthetic Cannabinoids

JWH-383's well-defined physicochemical properties (e.g., high lipophilicity with LogP > 4) and unique mass spectral fingerprint make it an essential certified reference material (CRM) for forensic and clinical toxicology laboratories [1]. It is used to develop and validate analytical methods such as GC-MS and LC-MS/MS for the detection and quantification of this and related synthetic cannabinoids in seized materials and biological samples. Its use as a standard ensures accurate identification and avoids false negatives or misidentification in complex matrices [2].

In Vivo Behavioral Pharmacology of CB2-Selective Agonists

Although possessing some CB1 affinity, JWH-383's pronounced CB2 selectivity (27-fold) makes it a useful probe in preclinical behavioral models where dissecting CB1 vs. CB2-mediated effects is necessary [1]. By comparing its effects to those of CB1-selective or non-selective cannabinoids (e.g., Δ9-THC, AM-2201), researchers can attribute specific behavioral outcomes, such as hypoactivity or antinociception, to either central or peripheral mechanisms [2]. This application is supported by its well-documented in vitro profile and class-level inference of cannabinoid pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-phenylbutyl)cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.